2-((6-Aminopyrimidin-4-yl)(ethyl)amino)ethan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives has been discussed in literature . The methods involve the use of acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Molecular Structure Analysis
The Inchi Code for “2-((6-Aminopyrimidin-4-yl)(ethyl)amino)ethan-1-ol” is 1S/C6H9N3O/c7-6-3-5(1-2-10)8-4-9-6/h3-4,10H,1-2H2,(H2,7,8,9) .
Chemical Reactions Analysis
The chemical reactions involving 2-aminopyrimidine derivatives have been explained using the HSAB theory: the ionized ambident center which acts as a hard base is blocked by coordination with a lithium cation, a hard acid .
Mechanism of Action
Future Directions
The design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives has developed in several priority directions, including the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer and, finally, anti-inflammatory and hormonal drugs .
Properties
IUPAC Name |
2-[(6-aminopyrimidin-4-yl)-ethylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-2-12(3-4-13)8-5-7(9)10-6-11-8/h5-6,13H,2-4H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKCWKKUNKBSJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC=NC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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